molecular formula C8H7FO3S B8746772 3-Fluoro-5-(methylsulfonyl)benzaldehyde CAS No. 923266-26-6

3-Fluoro-5-(methylsulfonyl)benzaldehyde

Cat. No.: B8746772
CAS No.: 923266-26-6
M. Wt: 202.20 g/mol
InChI Key: ZOFISFULBDNTHZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylsulfonyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7FO3S and its molecular weight is 202.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

923266-26-6

Molecular Formula

C8H7FO3S

Molecular Weight

202.20 g/mol

IUPAC Name

3-fluoro-5-methylsulfonylbenzaldehyde

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-6(5-10)2-7(9)4-8/h2-5H,1H3

InChI Key

ZOFISFULBDNTHZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (530 mg, 1.21 mmol) was added in one portion to [3-fluoro-5-(methylsulfonyl)phenyl]methanol (225 mg, 1.10 mmol) in DCM (20 mL) at 22° C. The resulting solution was stirred at ambient temperature for 2 hours. The reaction mixture was diluted with DCM (50 ml) and poured into saturated aqueous sodium bicarbonate (30 mL) containing sodium thiosulfate (1219 mg, 7.71 mmol). The resulting suspension was stirred for 10 minutes before separating the layers. The organic layer was washed with water (1×50 mL), dried over MgSO4 and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 30 to 40% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 3-fluoro-5-(methylsulfonyl)benzaldehyde (168 mg, 75%) as a white solid.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
1219 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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